molecular formula C15H18INO2 B13933172 Methyl 2-(6-azaspiro[2.5]oct-6-yl)-4-iodobenzoate

Methyl 2-(6-azaspiro[2.5]oct-6-yl)-4-iodobenzoate

Cat. No.: B13933172
M. Wt: 371.21 g/mol
InChI Key: NIAMWYFPJPSQQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(6-azaspiro[25]oct-6-yl)-4-iodobenzoate is a synthetic organic compound with the molecular formula C15H18INO2 It is a derivative of benzoic acid and contains a spirocyclic azaspirooctane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-azaspiro[2.5]oct-6-yl)-4-iodobenzoate typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic azaspirooctane moiety is synthesized through a cyclization reaction involving appropriate starting materials such as piperidine derivatives.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-azaspiro[2.5]oct-6-yl)-4-iodobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with hydrochloric acid or sodium hydroxide as typical reagents.

Major Products

    Substitution: Products include azido or cyano derivatives.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols or amines.

    Hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-(6-azaspiro[2.5]oct-6-yl)-4-iodobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(6-azaspiro[2.5]oct-6-yl)-4-iodobenzoate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, enhancing the compound’s binding affinity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(6-azaspiro[2.5]octan-6-yl)-4-nitrobenzoate
  • Methyl 2-(6-azaspiro[2.5]octan-6-yl)-4-bromobenzoate
  • Methyl 2-(6-azaspiro[2.5]octan-6-yl)-4-chlorobenzoate

Uniqueness

Methyl 2-(6-azaspiro[2.5]oct-6-yl)-4-iodobenzoate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The spirocyclic structure also contributes to its uniqueness, providing a rigid and stable framework that can interact with various molecular targets.

Properties

Molecular Formula

C15H18INO2

Molecular Weight

371.21 g/mol

IUPAC Name

methyl 2-(6-azaspiro[2.5]octan-6-yl)-4-iodobenzoate

InChI

InChI=1S/C15H18INO2/c1-19-14(18)12-3-2-11(16)10-13(12)17-8-6-15(4-5-15)7-9-17/h2-3,10H,4-9H2,1H3

InChI Key

NIAMWYFPJPSQQW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)I)N2CCC3(CC3)CC2

Origin of Product

United States

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